molecular formula C19H21N3O3S B14137511 1-(4-ethoxyphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide

1-(4-ethoxyphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B14137511
M. Wt: 371.5 g/mol
InChI Key: HYMJDFHNDNPPAK-RGVLZGJSSA-N
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Description

1-(4-ethoxyphenyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the hydrazide: This involves the reaction of a suitable ester with hydrazine to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrrolidine ring.

    Functional group modifications: Additional steps may be required to introduce the ethoxyphenyl and methylthiophenyl groups.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The hydrazide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-(4-ethoxyphenyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide can be compared with similar compounds, such as:

  • 1-(4-ethoxyphenyl)-3-methoxy-3-oxo-1-propanaminium
  • 4-[(E)-[(4-ethoxyphenyl)methylidene]amino]benzonitrile

These compounds share similar structural features but differ in their functional groups and overall molecular structure. The uniqueness of 1-(4-ethoxyphenyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-3-25-16-6-4-15(5-7-16)22-12-14(10-18(22)23)19(24)21-20-11-17-13(2)8-9-26-17/h4-9,11,14H,3,10,12H2,1-2H3,(H,21,24)/b20-11+

InChI Key

HYMJDFHNDNPPAK-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=C(C=CS3)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=C(C=CS3)C

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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